molecular formula C20H17N5O B4532300 2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine

2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine

Cat. No.: B4532300
M. Wt: 343.4 g/mol
InChI Key: KLMKSCSDNVCSGK-UHFFFAOYSA-N
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Description

2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine is a complex organic compound that belongs to the class of pyrazines Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives such as 2-methoxy-3-(1-methylpropyl)pyrazine and 2-methoxy-3-(1-methylethyl)pyrazine .

Uniqueness

What sets 2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine apart is its unique structural configuration, which combines a pyrazine ring with a pyridinylmethyl-pyrazolyl group. This unique structure may confer specific binding properties and reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

2-methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-26-20-19(22-10-11-23-20)17-4-2-3-16(13-17)18-7-12-25(24-18)14-15-5-8-21-9-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMKSCSDNVCSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1C2=CC=CC(=C2)C3=NN(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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